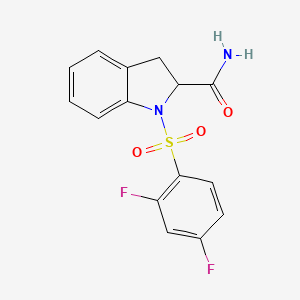

1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as “1-((2,4-Difluorophenyl)sulfonyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Researchers have used arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate to synthesize starting compounds . They used KOH, EtOH, and THF to synthesize carboxylic acid derivatives . The critical step in the synthesis of indole 2-carboxamide derivatives is the transformation of carboxylic acid to amide derivative .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involves the development of efficient synthesis methods for sulfonyl indolines and related compounds. For instance, a facile and efficient copper-mediated protocol has been reported for the cross-dehydrogenative coupling of indoline with sulfonamides, carboxamides, and anilines, demonstrating a broad functional group tolerance. This protocol is crucial for synthesizing antiproliferative agents like ER-67836, highlighting its importance in medicinal chemistry (Mohit Kumar et al., 2019). Moreover, the synthesis of polycyclic sulfonyl indolines via Fe(II)-catalyzed or UV-driven cyclization reactions, which involve forming one C-C bond and two C-S bonds in a single step, represents another innovative approach to creating structurally novel compounds (Lin Lu et al., 2019).

Biomedical Applications

Indolyl aryl sulfones (IASs) and related sulfonamides have been extensively studied for their antiviral and anticancer properties. For example, molecular modeling and synthesis efforts led to exceptionally potent IASs against HIV-1, with certain derivatives displaying sub-nanomolar concentration activity in cell-based assays. These findings underscore the potential of such compounds in developing new antiretroviral therapies (R. Ragno et al., 2006). Similarly, a novel series of 2-(4-sulfonamidophenyl)-indole 3-carboxamides was identified as potent and selective inhibitors targeting HCV NS4B, indicating a promising direction for hepatitis C virus treatment across various genotypes (Nanjing Zhang et al., 2016).

Mechanism of Action

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)sulfonyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O3S/c16-10-5-6-14(11(17)8-10)23(21,22)19-12-4-2-1-3-9(12)7-13(19)15(18)20/h1-6,8,13H,7H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDDPCVIRMYWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride](/img/structure/B2817499.png)

![N-(2-ethoxyphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2817510.png)

![N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2817517.png)

![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)